molecular formula C22H23FN2O2 B1679516 Roluperidone CAS No. 359625-79-9

Roluperidone

Cat. No. B1679516
M. Wt: 366.4 g/mol
InChI Key: RNRYULFRLCBRQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roluperidone is a compound with antagonist properties for 5-HT2A, sigma2, and α1A-adrenergic receptors . It has been used in trials studying the treatment of Schizophrenia . It belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group .


Synthesis Analysis

The synthesis of Roluperidone involves several steps . The Boc protection of 4-aminomethylpiperidine gives tert-Butyl 4-aminomethylpiperidine-1-carboxylate hydrochloride. The free-radical halogenation of ethyl o-toluate led to ethyl 2-(bromomethyl)benzoate. The reaction between the two intermediates led to 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one. Deprotection yielded 2-(Piperidin-4-ylmethyl)-3H-isoindol-1-one;hydrochloride. Alkylation of the secondary nitrogen with 2-chloro-4’-fluoroacetophenone completed the synthesis of Roluperidone .


Molecular Structure Analysis

Roluperidone has a molecular formula of C22H23FN2O2 . It belongs to the class of organic compounds known as alkyl-phenylketones .


Chemical Reactions Analysis

Roluperidone is a novel cyclic amide derivative with antagonistic properties for serotoninergic 5-HT2A, sigma2, and α1A-adrenergic receptors, and to a lesser extent, α1B-adrenergic receptors .


Physical And Chemical Properties Analysis

Roluperidone has a molecular weight of 366.436 g/mol .

Scientific Research Applications

Application 1: Treatment of Negative Symptoms in Schizophrenia

  • Results : The trial showed that the 64 mg dose of Roluperidone led to a statistically significant improvement in the Personal and Social Performance scale (PSP) total score compared to placebo. The Negative Symptom Factor Score (NSFS) was lower (improved) for the 64 mg dose, reaching nominal significance .

Application 2: Improvement of Personal and Social Adjustments

  • Results : Post hoc analysis of clinical trials indicated that Roluperidone works on the domains of reduced experience and expression among negative symptoms, potentially enhancing personal and social adjustments .

Application 3: Antagonistic Properties for Receptors

  • Results : Roluperidone has shown no affinity for dopamine, cholinergic, or histaminergic receptors, indicating a targeted receptor profile .

Application 4: Cognitive Dysfunction in Schizophrenia

  • Results : While specific results on cognitive dysfunction are not detailed in the provided sources, the compound’s impact on negative symptoms suggests potential benefits in cognitive aspects as well .

Application 5: Pharmacokinetics and Metabolism

  • Results : The metabolism of Roluperidone, including its metabolites and their affinity for receptors such as the H1 receptor, is an area of ongoing research .

Application 6: Long-term Efficacy and Safety

  • Results : Currently, there is limited information on the long-term outcomes of Roluperidone treatment, as most studies focus on short to medium-term results .

Application 7: Mood Regulation

  • Results : While specific studies on mood regulation are not detailed, the drug’s mechanism suggests a potential application in this area .

Application 8: Sleep and Anxiety Disorders

  • Results : The drug’s receptor affinity indicates possible benefits for patients with these disorders, though clinical results are pending further research .

Application 9: Co-administration with Antipsychotics

  • Results : Additional data is required to establish the safety and effectiveness of Roluperidone in combination with other antipsychotics .

Application 10: Long-term Safety Profile

  • Results : The FDA has requested more subjects to be exposed to the proposed dose of Roluperidone for at least 12 months to adequately assess its long-term safety .

Application 11: Neuroprotective Effects

  • Results : Evidence suggests that Roluperidone could affect BDNF, although the clinical significance of these findings requires further investigation .

Application 12: Treatment of Stable Positive Symptoms of Schizophrenia

  • Results : The drug has been designed to avoid direct dopaminergic receptor blockade while maintaining the blockade of specific serotonin receptors, which may benefit patients with stable positive symptoms .

Application 13: Synaptic Regulation

  • Results : The potential for Roluperidone to influence synaptic regulation is supported by its pharmacological profile, but specific outcomes are still under study .

Application 14: Co-administration with Other CNS Medications

  • Results : Additional data is required to establish the safety and effectiveness of Roluperidone in combination with other CNS medications .

Application 15: Addressing Unmet Medical Needs in Schizophrenia

  • Results : The drug is believed to satisfy the criteria for FDA approval and can address the unmet medical need in patients with schizophrenia .

Safety And Hazards

Safety and tolerability of Roluperidone were evaluated by monitoring the frequency, severity, and timing of adverse events, clinical laboratory test results, ECG, vital signs, body weight, abnormal involuntary movement scale (AIMS), BARS, Simpson-Angus Scale (SAS), and Sheehan Suicidality Tracking Scale .

properties

IUPAC Name

2-[[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidin-4-yl]methyl]-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2/c23-19-7-5-17(6-8-19)21(26)15-24-11-9-16(10-12-24)13-25-14-18-3-1-2-4-20(18)22(25)27/h1-8,16H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRYULFRLCBRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2CC3=CC=CC=C3C2=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189512
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roluperidone

CAS RN

359625-79-9
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=359625-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CYR-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359625799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roluperidone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13080
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[[1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-piperidinyl]methyl]-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROLUPERIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P31I0M3BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roluperidone
Reactant of Route 2
Reactant of Route 2
Roluperidone
Reactant of Route 3
Reactant of Route 3
Roluperidone
Reactant of Route 4
Reactant of Route 4
Roluperidone
Reactant of Route 5
Roluperidone
Reactant of Route 6
Reactant of Route 6
Roluperidone

Citations

For This Compound
159
Citations
M Davidson, J Saoud, C Staner, N Noel… - Schizophrenia …, 2022 - academic.oup.com
… trial that demonstrated roluperidone superiority over placebo … NSFS scores were lower (improved) for roluperidone 64 mg … significantly better on roluperidone 64 mg compared to …
Number of citations: 21 academic.oup.com
PD Harvey, JB Saoud, R Luthringer, S Moroz… - Schizophrenia …, 2020 - Elsevier
… Patients were randomized to daily monotherapy with roluperidone 32 mg, roluperidone 64 mg, or placebo in a 1:1:1 ratio. All enrolled patients were Caucasian, and 137 (56%) were …
Number of citations: 22 www.sciencedirect.com
GP Strauss, F Zamani Esfahlani, H Sayama… - Schizophrenia …, 2020 - academic.oup.com
… among patients on placebo and that roluperidone would reduce this level of centrality. We … to treat, 2 we hypothesized that roluperidone may achieve its effect by decreasing the global …
Number of citations: 43 academic.oup.com
J Rabinowitz, C Staner, J Saoud, M Weiser… - Schizophrenia …, 2023 - Elsevier
… of roluperidone and treatment with an antipsychotic was <10 %. Roluperidone was well tolerated … Results of 2 open-label extension trials support roluperidone as a treatment of negative …
Number of citations: 4 www.sciencedirect.com
ML Miller, PD Harvey - Drugs of the Future, 2020 - access.portico.org
… This article describes the development of roluperidone, a serotonin and sigma receptor … Lastly, we will discuss results of preliminary studies investigating roluperidone as a possible …
Number of citations: 4 access.portico.org
J Rabinowitz, S Badescu, P Palamarchuk, V Filyk… - 2019 - repository.pdmu.edu.ua
… Our results suggest a possible benefit of roluperidone on personal and social adjustment in … Future studies of roluperidone should further test its effects on personal and social …
Number of citations: 9 repository.pdmu.edu.ua
JT Kantrowitz - Expert Opinion on Pharmacotherapy, 2021 - Taylor & Francis
… As opposed to most investigational treatments for negative symptoms, roluperidone is being … favoring roluperidone monotherapy (p = 0.06) was seen, and roluperidone remains under …
Number of citations: 8 www.tandfonline.com
MC Lobo, TS Whitehurst, SJ Kaar, OD Howes - … & Biobehavioral Reviews, 2022 - Elsevier
… Pimavanserin, roluperidone, ulotaront and xanomeline do not act directly on the D2 receptor at clinical doses. Initial studies indicate pimavanserin and roluperidone improve negative …
Number of citations: 37 www.sciencedirect.com
MT Jones, MT Strassnig, PD Harvey - Expert opinion on emerging …, 2020 - Taylor & Francis
… Roluperidone is currently in a phase III clinical trial in the United States that will test the safety, efficacy, and tolerability of roluperidone 32 mg and 64 mg over 12 weeks. Outcomes will …
Number of citations: 23 www.tandfonline.com
AN Fallica, V Ciaffaglione, MN Modica, V Pittalà… - Bioorganic & Medicinal …, 2022 - Elsevier
… Comparison between the crystal structures of A) the human σ 1 R bound to haloperidol (PDB ID: 6DJZ), and B) the bovine σ 2 R bound to roluperidone (PDB ID: 7M94). From left to right: …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.